5-benzyloxy-N-methyl-2-nitroaniline

Übersicht

Beschreibung

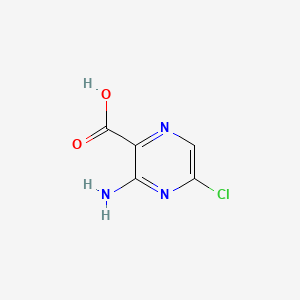

5-Benzyloxy-N-methyl-2-nitroaniline is a chemical compound with the CAS Number: 496837-94-6. It has a linear formula of C14H14N2O3 . The compound has a molecular weight of 258.28 .

Molecular Structure Analysis

The InChI Code for 5-benzyloxy-N-methyl-2-nitroaniline is 1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-benzyloxy-N-methyl-2-nitroaniline include a molecular weight of 258.28 and a linear formula of C14H14N2O3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

5-benzyloxy-N-methyl-2-nitroaniline has been investigated for its role in organic synthesis, demonstrating versatility in chemical reactions. For instance, the compound serves as an intermediate in the synthesis of aliphatic compounds with 1,5-syn-related methyl groups, showcasing 1,5-stereocontrol in reactions mediated by bismuth species (Donnelly, Thomas, & Fielding, 2004). Moreover, it's a key precursor in the preparation of benzimidazoles containing piperazine or morpholine skeletons, offering potential as glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018).

Material Science and Nonlinear Optical Materials

The compound's derivatives have been explored for their applications in material science, particularly in the development of organic nonlinear optical materials. N-benzyl-2-methyl-4-nitroaniline (BNA), synthesized from a related chemical process, showed significant potential in single crystal growth for nonlinear optical applications, indicating superior second harmonic generation (SHG) efficiency (Kalaivanan & Srinivasan, 2017).

Analytical and Spectroscopic Studies

Analytical and spectroscopic studies have utilized derivatives of 5-benzyloxy-N-methyl-2-nitroaniline for understanding charge transfer interactions and structural analysis. For example, spectroscopic analysis and density functional theoretical approaches have been applied to study the intra-molecular charge transfer in similar compounds, revealing insights into their molecular geometry, electronic structure, and potential biological activity (Dhas, Joe, Roy, & Balachandran, 2015).

Environmental and Biological Applications

In environmental and biological contexts, the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. illustrates the potential of microorganisms to break down nitroaniline compounds, including derivatives of 5-benzyloxy-N-methyl-2-nitroaniline, into less harmful substances (Khan, Vyas, Pal, & Cameotra, 2013).

Eigenschaften

IUPAC Name |

N-methyl-2-nitro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECXJADMKJXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737845 | |

| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyloxy-N-methyl-2-nitroaniline | |

CAS RN |

496837-94-6 | |

| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)